molecular formula C18H34O B8602173 9-Octadecyn-1-ol CAS No. 2861-49-6

9-Octadecyn-1-ol

Cat. No. B8602173
CAS RN: 2861-49-6
M. Wt: 266.5 g/mol
InChI Key: UMHNGRQQWSQVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Octadecyn-1-ol is a useful research compound. Its molecular formula is C18H34O and its molecular weight is 266.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Octadecyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Octadecyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2861-49-6

Product Name

9-Octadecyn-1-ol

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-9-yn-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-8,11-18H2,1H3

InChI Key

UMHNGRQQWSQVNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oleyl alcohol (9.80 g, 36.5 mmoles, Sigma) was placed in a 25 ml 3-neck roundbottom flask equipped with a thermometer, an overhead mechanical stirrer, and a reflux condenser. The contents of the flask were cooled to 15° C. and bromine (5.83 g, 36.5 mmole) was added slowly with stirring at such a rate as to keep the reaction temperature below 30° C. After addition of the bromine, the reaction was stirred at room temperature for 10 minutes. Polyethylene glycol 300 (1.0 g, Fluka) was added followed by powdered sodium hydroxide (3.65 g, 91.3 mmoles). A large exotherm was noted which brought the reaction temperature to 150° C. The reaction was stirred vigorously with heating to maintain a temperature of 125° C. for 2.5 hours. The reaction was cooled and filtered to remove the solid sodium bromide. The filtered salts were washed with 25 ml of hexanes and the solvent removed. The crude product was kugelrohr distilled (ca. 200° C./ 0.20 torr) to yield 9-octadecyn-l-ol (7.89 g, 81% yield) as a clear colorless liquid which solidified upon standing. 1H NMR (CDCl3): 3.61 (q, 2H), 2.12 (m, 4H), 1.02-1.87 (m, 25H), 0.88 (t, 3H) 13C NMR(CDCl3): 79.94, 79.84, 62.33, 32.48, 31.65, 29.19, 29.04, 28.96, 28.66, 28.61, 25.58, 22.45, 18.52, 13.84.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyethylene glycol 300
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
3.65 g
Type
reactant
Reaction Step Five
Yield
81%

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